(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

Ligand Lability Organometallic Synthesis Group 6 Carbonyls

This yellow crystalline complex serves as the most labile Group 6 diene precursor, delivering the reactive Mo(CO)₄ fragment under mild thermal conditions (35-50 °C) where Cr and W analogues fail. • Outperforms Cr(CO)₄(nbd) and Mo(CO)₄(cod) in substitution rate - enables complete conversion to cis-L₂Mo(CO)₄ libraries within hours. • Validated for MWCNT-paste electrode modification for Cu(II) voltammetric detection. • Rapid CO release quantified by myoglobin assay, suitable for vasodilation & anti-inflammatory studies. • Supply chain: ≥95% purity; ambient storage/shipping; standard Schlenk/glove-box compatibility.

Molecular Formula C11H8MoO4
Molecular Weight 300.1 g/mol
CAS No. 12146-37-1
Cat. No. B077923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM
CAS12146-37-1
Molecular FormulaC11H8MoO4
Molecular Weight300.1 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo]
InChIInChI=1S/C7H8.4CO.Mo/c1-2-7-4-3-6(1)5-7;4*1-2;/h1-4,6-7H,5H2;;;;;
InChIKeyUZHYHBPCAGKHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mo(CO)₄(nbd): Benchmark Mo(0) Diene Precursor


(Bicyclo[2.2.1]hepta‑2,5‑diene)tetracarbonylmolybdenum(0) – commonly abbreviated Mo(CO)₄(nbd) – is a yellow, crystalline organometallic complex in which a zero‑valent molybdenum centre is coordinated by four carbonyl ligands and one chelating norbornadiene (nbd) molecule . The compound serves as a thermally labile, easily handled reservoir of the reactive “Mo(CO)₄” fragment and is the most widely employed entry point for the synthesis of cis‑L₂Mo(CO)₄ derivatives, phosphine‑ and N‑heterocyclic carbene‑molybdenum carbonyl complexes, and bimetallic architectures . Its melting point of 79–81 °C and good solubility in common organic solvents facilitate purification and use under standard Schlenk or glove‑box conditions .

Labile norbornadiene leaving group

Efficient displacement by phosphines, NHCs, and isocyanides

Mild substitution kinetics

Clean conversion under gentle heating in common solvents

Handled under inert atmosphere

Compatible with standard Schlenk and glove-box techniques

Risks of Unvalidated Mo(CO)₄(nbd) Substitution


Although the Group 6 tetracarbonyl diene family shares the general formula M(CO)₄(diene), the metal centre (Cr → Mo → W) and the diene (norbornadiene vs. 1,5‑cyclooctadiene) exert a dramatic influence on the thermodynamic and kinetic lability of the coordinated diene . The norbornadiene ligand is significantly more labile in the molybdenum complex than in the chromium or tungsten analogues, a property that directly governs both the rate of ligand substitution and the equilibrium position of diene displacement . Therefore, swapping Mo(CO)₄(nbd) for its chromium or cyclooctadiene congener without adjusting reaction conditions leads to incomplete conversions, lower product yields, or undesired side reactions, undermining the reproducibility of published synthetic protocols .

Metal centre mismatch

Cr(CO)₄(nbd) and W(CO)₄(nbd) show lower nbd lability; substitution may require higher temperatures or longer times, affecting conversion and yield.

Diene ligand mismatch

Mo(CO)₄(cod) is reported less thermodynamically stable than the nbd analogue, increasing the risk of premature decomposition before controlled substitution.

Quantitative Differentiators of Mo(CO)₄(nbd)


Norbornadiene Dissociation Propensity

In 80 % aqueous acetone at 25 °C, the percent dissociation of the parent norbornadiene tetracarbonyl complexes follows the order Mo > Cr, W > Fe. The molybdenum complex is the most dissociated member of the triad, providing the highest concentration of the solvated “M(CO)₄” intermediate under identical conditions, which directly correlates with faster and more complete ligand substitution.

Dissociation Propensity
Head-to-head
Reported highest dissociation in series Mo > Cr, W > Fe
Supports faster ligand substitution by providing higher reactive fragment concentration.
In 80% aq acetone at 25 °C.
Ligand Lability Organometallic Synthesis Group 6 Carbonyls

Thermodynamic Stability vs Cyclooctadiene Analogue

Solution calorimetry demonstrates that the substitution of norbornadiene by 1,5‑cyclooctadiene (cod) is exothermic by approximately 2 kcal mol⁻¹. This means the Mo(CO)₄(cod) complex is thermodynamically less stable than Mo(CO)₄(nbd), making the nbd complex a more controlled and less prone to premature decomposition precursor for the in situ generation of Mo(CO)₄.

Stability vs cod
Head-to-head
Nbd complex is ca. 2 kcal mol⁻¹ more stable than cod analogue
More controlled precursor; reduced risk of decomposition during use.
Solution calorimetry data.
Thermochemistry Mo–Ligand Bond Strength Precursor Design

Activation Parameters for Bipyridine Substitution

The thermal displacement of nbd by 2,2′‑bipyridine in Mo(CO)₄(nbd) follows a first‑order dependence on the metal complex, with the rate‑determining step being cleavage of one Mo–olefin bond. The reaction was studied at four temperatures between 35 and 50 °C, and the derived activation parameters (ΔH‡ and ΔS‡) are fully reported, providing a quantitative kinetic benchmark against which the reactivity of alternative Mo(0) precursors can be gauged.

Kinetic Benchmark
Method context
First-order in Mo; ΔH‡, ΔS‡ available from bipyridine study
Enables predictive control of reaction time and stoichiometry.
Parameters reported at 35–50 °C in non-coordinating solvent.
Reaction Kinetics Ligand Substitution Mechanistic Chemistry

Rapid CO Release vs Cr and Fe Analogs

In a comparative study of iron tricarbonyl and Group 6 tetracarbonyl CORMs, both the chromium and molybdenum nbd complexes liberated CO, but the molybdenum analogue did so rapidly, whereas the chromium analogue was slower and the iron tricarbonyl derivatives required structural modification to achieve efficient release.

CO Release Rate
Head-to-head
Rapid CO liberation (Mo >> Cr > Fe)
Supports fast CO-release research when rapid delivery is needed.
Assessed by myoglobin assay under physiological conditions.
CO‑Releasing Molecules (CORMs) Biological CO Delivery Organometallic Pharmaceuticals

Validated Modifier for MWCNT-Based Cu(II) Detection

Mo(CO)₄(nbd) has been successfully employed to modify multi‑walled carbon nanotube paste electrodes for the determination of Cu(II) by square‑wave anodic stripping voltammetry. This application has been commercialised by Sigma‑Aldrich and Alfa Chemistry, indicating a level of validation and reproducibility that generic Mo(CO)₄(diene) alternatives do not possess in this specific sensing context.

Cu(II) Sensor Application
Context-dependent
Demonstrated MWCNT-Mo electrode for square-wave stripping detection
Reported protocol reduces method development for trace Cu analysis.
Supplier-validated procedure; independent replication recommended.
Electroanalysis Chemically Modified Electrodes Trace Metal Detection

Versatility for Bimetallic and Macrocyclic Complexes

Mo(CO)₄(nbd) reacts cleanly with P,N‑containing cyclophanes to yield binuclear bis‑P,P‑chelate complexes in which the tetracarbonylmolybdenum fragments reside outside the macrocyclic cavity, whereas attempts with the corresponding tungsten precursor [W(CO)₄(THF)₂] often give lower selectivity or require forcing conditions. Similarly, reactions with ferrocenyl‑methylene‑ethylenediamine ligands show that Mo(CO)₄(nbd) provides isolable, characterisable M(CO)₄(bfeda) products, while the chromium analogue requires a different diene (cod) and the tungsten analogue a different precursor altogether.

Binuclear Selectivity
Head-to-head
Clean product isolation vs Cr/W precursors
Reported higher selectivity in multinuclear complex synthesis.
Based on P,N-cyclophane and ferrocenyl-bridged ligand systems.
Bimetallic Complexes Supramolecular Chemistry Phosphine Ligands

High-Impact Scenarios for Mo(CO)₄(nbd)


Streamlined Synthesis of cis-L₂Mo(CO)₄ Complexes

When a laboratory aims to prepare a library of cis‑L₂Mo(CO)₄ complexes (L = phosphine, N‑heterocyclic carbene, isocyanide), Mo(CO)₄(nbd) is the precursor of choice because the nbd ligand is the most labile among Group 6 diene complexes . The thermal substitution proceeds cleanly at 35–50 °C with predictable first‑order kinetics , enabling complete conversion within a few hours. Using the chromium or tungsten analogues would require higher temperatures or longer reaction times, while the cod complex is thermodynamically less stable and can lead to premature decomposition .

Rapid CO-Releasing Molecule Development

In the search for fast‑acting CO‑releasing molecules for vasodilation or anti‑inflammatory studies, Mo(CO)₄(nbd) delivers CO more rapidly than its chromium counterpart and the iron tricarbonyl nbd complexes . This rapid release, which has been quantified by myoglobin assay, makes the molybdenum nbd complex particularly suitable for experiments where a bolus of CO is required on a short timescale.

Mo-Modified Electrodes for Trace Metal Detection

Analytical laboratories focusing on the voltammetric detection of Cu(II) can directly employ Mo(CO)₄(nbd) as a modifier for multi‑walled carbon nanotube paste electrodes . The resulting sensor benefits from the well‑defined redox chemistry of the molybdenum centre, and the protocol has been validated by major chemical suppliers, providing a level of procedural confidence that does not exist for the chromium or tungsten analogues.

Binuclear and Macrocyclic Architectures

When the synthetic target is a binuclear bis‑P,P‑chelate complex or a ferrocenyl‑bridged dimetallic species, Mo(CO)₄(nbd) offers superior selectivity . The nbd ligand is displaced under mild conditions without competing side reactions, whereas the analogous tungsten precursor often requires a different leaving group (e.g., THF) and the chromium analogue may necessitate the use of the less readily available Cr(CO)₄(cod). This makes Mo(CO)₄(nbd) the most versatile and cost‑effective choice for exploratory inorganic synthesis.

Application
Selection Property
Validation Focus
cis‑L₂Mo(CO)₄ complex synthesis
Norbornadiene lability context
Conversion efficiency under mild thermal conditions
CO-releasing molecule research
CO liberation rate in solution
Myoglobin assay response under pseudo-physiological conditions
Trace metal detection electrodes
Electrode modification efficacy
Square-wave stripping response reproducibility
Binuclear and macrocyclic architectures
Substrate scope and selectivity
Isolated complex purity and spectroscopic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.